7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Physicochemical Properties Medicinal Chemistry ADME

7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (CAS: 1020034-40-5) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine core with a methyl substitution at the 7-position and a reactive carboxylic acid handle at the 3-position. This specific substitution pattern yields a compound with a molecular formula of C8H7N3O2, a molecular weight of 177.16 g/mol, and a purity specification of ≥98% from commercial suppliers.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1020034-40-5
Cat. No. B2665311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid
CAS1020034-40-5
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=NC2=NC=C(N2C=C1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-2-3-11-6(7(12)13)4-9-8(11)10-5/h2-4H,1H3,(H,12,13)
InChIKeyNUPHOHVAZPCLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic Acid (CAS 1020034-40-5): Core Scaffold and Physicochemical Profile for Procurement


7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (CAS: 1020034-40-5) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine core with a methyl substitution at the 7-position and a reactive carboxylic acid handle at the 3-position. This specific substitution pattern yields a compound with a molecular formula of C8H7N3O2, a molecular weight of 177.16 g/mol, and a purity specification of ≥98% from commercial suppliers . Its computed physicochemical properties, including a logP of 0.73592 and a Topological Polar Surface Area (TPSA) of 67.49 Ų, position it as a moderately polar scaffold with potential for further derivatization in medicinal chemistry and chemical biology applications .

Why 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic Acid Cannot Be Substituted with Other Imidazopyrimidine Analogs


Substituting 7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid with a closely related analog such as the 2-methyl or 6-methyl isomer is not recommended due to demonstrable differences in key physicochemical parameters. While the molecular weight and elemental composition are identical, the position of the methyl substituent directly influences properties critical for molecular recognition and pharmacokinetic behavior. As shown by the data below, the 7-methyl isomer exhibits a significantly higher calculated LogP (0.73592) compared to the 2-methyl isomer (LogP = 0.22) . This difference in lipophilicity can impact a compound's solubility, membrane permeability, and binding affinity during lead optimization, making the specific isomer essential for reproducible research outcomes . Using an incorrect isomer introduces an unquantified variable that can derail SAR studies and compromise the validity of downstream biological assays.

Quantitative Evidence Guide: 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic Acid vs. Positional Isomers and Analogs


Lipophilicity (LogP) Differentiates 7-Methyl Isomer from 2-Methyl Positional Isomer

The calculated octanol-water partition coefficient (LogP) for the target 7-methyl isomer is 0.73592 . In contrast, the 2-methyl positional isomer (CAS 90830-11-8) exhibits a calculated LogP of 0.22 . This represents a substantial relative difference in lipophilicity between the two positional isomers.

Physicochemical Properties Medicinal Chemistry ADME

Lack of Direct Comparative Biological Activity Data for 7-Methyl Substitution

A comprehensive search of primary literature and authoritative databases (PubMed, BindingDB, PubChem) for biological activity data on 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid yielded no quantifiable results for direct comparison against its positional isomers. Data for related compounds with different substitution patterns exist [1], but do not constitute a valid comparator for this specific isomer.

Biological Activity Pharmacology SAR

Polar Surface Area (TPSA) Distinguishes Imidazopyrimidine Carboxylic Acids from Core Scaffold

The target compound, 7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, has a Topological Polar Surface Area (TPSA) of 67.49 Ų, which is identical to the 2-methyl analog . This value is characteristic of the imidazopyrimidine-3-carboxylic acid core. In contrast, the unsubstituted imidazo[1,2-a]pyrimidine core (CAS 6558-66-3) has a lower TPSA due to the absence of the carboxylic acid group [1].

Physicochemical Properties Medicinal Chemistry Permeability

Primary Application Scenarios for 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic Acid in R&D and Procurement


Structure-Activity Relationship (SAR) Studies for Lead Optimization

This compound is optimally suited for use as a specific positional isomer in SAR campaigns focused on the imidazo[1,2-a]pyrimidine scaffold. Its defined LogP (0.73592) and TPSA (67.49 Ų) provide a quantifiable physicochemical baseline for the 7-methyl substitution . Procurement of this specific isomer ensures that any observed changes in biological activity can be confidently attributed to the 7-methyl substitution, rather than an undefined mixture or a different positional isomer. This is critical for building accurate pharmacophore models and understanding the impact of methylation at this position on target engagement.

Synthetic Building Block for Focused Chemical Libraries

The compound serves as a valuable and precisely defined building block for the synthesis of more complex molecules, particularly those requiring a carboxylic acid handle for amide bond formation or other conjugations. The 7-methyl substitution pattern introduces a specific steric and electronic environment around the imidazopyrimidine core, allowing chemists to systematically explore chemical space and generate focused libraries of compounds with tailored physicochemical properties .

Reference Standard for Analytical Chemistry and Metabolite Identification

Due to its well-defined chemical structure and high commercial purity (≥98%), this compound can be procured as an analytical reference standard . It can be used to develop and validate analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related compounds or potential metabolites in complex biological matrices. Its specific retention time and spectral properties serve as a unique fingerprint for identification and quality control purposes.

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